In-Depth Technical Guide: 1-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde
In-Depth Technical Guide: 1-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde, a key building block in the development of novel pharmaceutical and agrochemical agents. This document details its chemical properties, a robust experimental protocol for its synthesis, and a visualization of the synthetic pathway.
Chemical Identity and Properties
Table 1: Physicochemical and Spectroscopic Data
| Property | Value | Source |
| Molecular Formula | C₆H₅F₃N₂O | Calculated |
| Molecular Weight | 178.11 g/mol | Calculated |
| Appearance | Likely a solid at room temperature | Inferred from analogous compounds[2] |
| ¹H NMR (CDCl₃) | Specific data not available. Expected peaks: singlet for the pyrazole proton, quartet for the N-methyl protons (due to coupling with fluorine), and a singlet for the aldehyde proton. | Predicted |
| ¹³C NMR (CDCl₃) | Specific data not available. Expected signals for the pyrazole ring carbons, the trifluoromethyl carbon, the N-methyl carbon, and the carbonyl carbon. | Predicted |
| Mass Spectrometry | Specific data not available. Expected [M]+ peak at m/z 178. | Predicted |
Note: Specific experimental data for 1-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde is not extensively reported in publicly available literature. The data presented is based on calculations and predictions from closely related analogues.
Synthesis of 1-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde
The synthesis of 1-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde can be achieved through a multi-step process starting from the corresponding 1-methyl-5-(trifluoromethyl)-1H-pyrazole. A practical and scalable method involves the bromination of the pyrazole ring followed by a bromine-lithium exchange and subsequent formylation.[3][4]
Experimental Protocol
Step 1: Bromination of 1-methyl-5-(trifluoromethyl)-1H-pyrazole
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To a solution of 1-methyl-5-(trifluoromethyl)-1H-pyrazole in a suitable solvent (e.g., dichloromethane), add N-bromosuccinimide (NBS) in portionwise at room temperature.
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Stir the reaction mixture at room temperature until the starting material is consumed (monitoring by TLC or GC-MS).
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Upon completion, wash the reaction mixture with water and an aqueous solution of sodium thiosulfate to remove unreacted bromine and succinimide.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 4-bromo-1-methyl-5-(trifluoromethyl)-1H-pyrazole.
Step 2: Formylation via Bromine-Lithium Exchange
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Dissolve the 4-bromo-1-methyl-5-(trifluoromethyl)-1H-pyrazole obtained in the previous step in anhydrous tetrahydrofuran (THF).
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Cool the solution to a low temperature (typically -78 °C) under an inert atmosphere (e.g., argon or nitrogen).
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Slowly add a solution of n-butyllithium (n-BuLi) in hexanes to the reaction mixture. Maintain the temperature below -70 °C during the addition.
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Stir the mixture at -78 °C for a specified time to ensure complete bromine-lithium exchange.
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Add N,N-dimethylformamide (DMF) to the reaction mixture and continue stirring at low temperature.
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Allow the reaction to warm to room temperature and then quench with a saturated aqueous solution of ammonium chloride.
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Extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to obtain 1-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde.
Synthetic Workflow
The following diagram illustrates the key steps in the synthesis of 1-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde.
Applications in Research and Development
Pyrazole derivatives are a cornerstone in medicinal chemistry and agrochemical research due to their diverse biological activities.[5] The trifluoromethyl group is a key pharmacophore known to enhance metabolic stability, binding affinity, and cell permeability of drug candidates. The carbaldehyde functional group on the pyrazole ring serves as a versatile handle for further chemical modifications, allowing for the synthesis of a wide array of derivatives such as oximes, hydrazones, and carboxylic acids, which are precursors to more complex bioactive molecules.[3]
While specific biological signaling pathways for 1-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde are not yet elucidated in the public domain, related pyrazole-containing compounds have been shown to interact with various biological targets, including enzymes and receptors involved in inflammatory and proliferative diseases. Further research into the biological effects of this specific molecule and its derivatives is a promising area for the discovery of novel therapeutic agents.
References
- 1. 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde | C6H5F3N2O | CID 53302071 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. Practical synthetic method for functionalized 1-methyl-3/5-(trifluoromethyl)-1H-pyrazoles - Enamine [enamine.net]
- 5. mdpi.com [mdpi.com]
